molecular formula C16H18N4O2S B2448645 6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 942008-04-0

6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2448645
CAS No.: 942008-04-0
M. Wt: 330.41
InChI Key: CIDWTISXSGXEIT-UHFFFAOYSA-N
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Description

6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
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Properties

IUPAC Name

6-ethyl-1,3-dimethyl-5-(thiophen-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-4-10-8-18-14-12(15(21)20(3)16(22)19(14)2)13(10)17-9-11-6-5-7-23-11/h5-8H,4,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDWTISXSGXEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1NCC3=CC=CS3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS Number: 942008-04-0) is a compound that belongs to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties and inhibition of specific kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways affected, and relevant research findings.

The molecular formula of this compound is C16H18N4O2S with a molecular weight of 330.4 g/mol. Its unique structure includes a pyridine and pyrimidine fused ring system which contributes to its biological activity.

PropertyValue
Molecular FormulaC16H18N4O2S
Molecular Weight330.4 g/mol
CAS Number942008-04-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably:

  • Inhibition of Protein Kinases : The compound has shown inhibitory effects on PIM-1 kinase, which plays a crucial role in cell cycle regulation and apoptosis. Inhibition of this kinase can lead to increased apoptosis in cancer cells .
  • Impact on Eukaryotic Elongation Factor-2 Kinase (eEF-2K) : Research indicates that derivatives of pyrido[2,3-d]pyrimidine can inhibit eEF-2K activity, which is significant in the regulation of protein synthesis in cancer cells. Compound 6 has demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • Cell Apoptosis : In vitro studies have shown that this compound can significantly increase apoptosis rates in various cancer cell lines. For instance, it was reported that the compound increased cell apoptosis by 58.29-fold in MCF-7 cells when interacting with PIM-1 kinase.

Antiproliferative Activity

The antiproliferative effects have been noted across different cell lines:

Cell LineCompound ConcentrationEffect on Proliferation
MCF-7 (Breast Cancer)VariesIncreased apoptosis
MDA-MB-231IC50 = 420 nMInhibition of eEF-2K

Case Studies and Research Findings

  • Study on eEF-2K Inhibition : A study conducted on pyrido[2,3-d]pyrimidine derivatives highlighted the importance of structural modifications to enhance potency against eEF-2K. The study found that specific modifications led to improved binding affinity and inhibition efficacy .
  • Biochemical Pathway Analysis : The interaction with PIM-1 kinase was shown to influence several key pathways involved in cell survival and proliferation. By inhibiting this kinase, the compound disrupts signaling pathways that promote tumor growth and survival .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that similar thienopyrimidine derivatives showed promising results against breast cancer cells by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties
Compounds containing thiophene and pyrimidine moieties have been reported to possess antimicrobial activities. The presence of the thiophen-2-ylmethyl group in this compound may enhance its interaction with microbial targets, potentially leading to effective treatments for bacterial and fungal infections. Studies have shown that related compounds exhibit broad-spectrum antimicrobial effects .

Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research into similar pyrido[2,3-d]pyrimidines has revealed their ability to inhibit specific enzymes involved in metabolic pathways associated with cancer and infectious diseases. This could position 6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione as a candidate for drug development targeting these enzymes .

Material Science

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Compounds like 6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine can be utilized in organic solar cells and organic light-emitting diodes (OLEDs). The conjugated system within the compound may facilitate charge transport and enhance device efficiency .

Photovoltaic Applications
Research into thiophene-containing compounds has shown their effectiveness in photovoltaic applications due to their ability to absorb light and convert it into electrical energy. The incorporation of this compound into polymer blends could lead to improved performance in solar energy conversion technologies .

Case Studies

Study Focus Findings
Abdel-Megid et al. (2016)Synthesis and Biological ApplicationsReported the synthesis of thienopyrimidine derivatives with significant anticancer and antimicrobial activities .
Hilmy et al. (2023)Design and Synthesis of Novel DerivativesInvestigated novel pyrrolo[2,3-b]pyridine derivatives highlighting the structural similarities with pyrido[2,3-d]pyrimidines and their potential biological activities .
Chemical Society of Ethiopia (2023)Organic ElectronicsDiscussed the application of thiophene derivatives in organic electronics, emphasizing their role in enhancing device performance .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 6-ethyl-1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodology : The synthesis typically involves multi-step alkylation and cyclocondensation reactions. For example:

  • Alkylation : Reacting intermediates (e.g., pyrido[2,3-d]pyrimidine cores) with alkylating agents like benzyl chlorides or chloroacetamides in DMF or dichloromethane, using potassium carbonate as a base .
  • Cyclocondensation : Boiling intermediates in phosphorous oxychloride (POCl₃) followed by hydrolysis to introduce functional groups .
    • Key Reagents : Thioacetamide, acetic acid, and POCl₃ are critical for heterocycle formation .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., thiophene-methylamino groups) .
  • LCMS/HRMS : Validates molecular weight and purity .
  • X-ray crystallography (if applicable): Resolves crystal packing and stereochemistry .

Q. What are the key intermediates in synthesizing pyrido[2,3-d]pyrimidine derivatives?

  • Intermediates :

  • 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione: Used for introducing ethyl groups via alkylation .
  • Thiophene-2-carbohydrazide: Critical for forming oxadiazole or thiazole moieties .

Advanced Questions

Q. How can reaction conditions be optimized to improve alkylation yields in DMF-based syntheses?

  • Optimization Strategies :

  • Base Selection : Potassium carbonate in DMF enhances nucleophilicity while minimizing side reactions .
  • Temperature Control : Reactions at 60–80°C improve kinetics without degrading heat-sensitive intermediates .
  • Solvent Alternatives : Dichloromethane may reduce polarity-driven side reactions for sterically hindered substrates .

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Analytical Framework :

  • Dose-Response Studies : Validate activity thresholds across cell lines or microbial strains .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., thiophene vs. phenyl groups) .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., eEF-2K for anticancer activity) to clarify primary targets .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular Docking : Simulate interactions with proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
  • MD Simulations : Assess binding stability over time in explicit solvent models .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity data .

Q. How do solvent polarity and proticity influence regioselectivity in substitution reactions?

  • Case Study :

  • Polar Aprotic Solvents (DMF) : Favor SN2 mechanisms for primary alkyl halides, enhancing regioselectivity at N-1/N-3 positions .
  • Protic Solvents (Acetic Acid) : Promote protonation of intermediates, directing electrophilic substitution to electron-rich sites (e.g., C-5) .

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